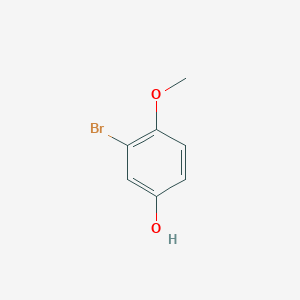

3-Bromo-4-methoxyphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJOUQQJSGRBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346020 | |

| Record name | 3-Bromo-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17332-12-6 | |

| Record name | 3-Bromo-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-4-methoxyphenol structure elucidation

<An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-4-methoxyphenol

Abstract

The unequivocal structural assignment of substituted aromatic compounds is a cornerstone of chemical research and development, particularly in the synthesis of pharmaceutical intermediates and novel materials. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of this compound. We move beyond a simple recitation of data to explain the strategic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135, COSY, and HMBC), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating data from these orthogonal techniques, this paper presents a self-validating workflow designed for researchers, scientists, and drug development professionals to confidently assign the correct molecular structure and differentiate it from potential isomers.

The Analytical Challenge: Isomeric Differentiation

This compound (C₇H₇BrO₂) is a substituted phenol, a class of compounds widely used as building blocks in organic synthesis.[1][2] Its utility is predicated on its specific substitution pattern. However, synthetic routes, such as the bromination of 4-methoxyphenol, can potentially yield multiple isomers. The primary analytical challenge is to confirm the 1,2,4-trisubstitution pattern and definitively rule out other possibilities, principally:

-

2-Bromo-4-methoxyphenol: Bromination occurs ortho to the hydroxyl group.

-

5-Bromo-2-methoxyphenol (3-Bromo-6-methoxyphenol): Substitution occurs on a different starting material or via rearrangement.

-

4-Bromo-3-methoxyphenol: An isomer with transposed functional groups.

Each technique deployed must provide specific evidence that, when combined, builds an unassailable case for the target structure.

Integrated Spectroscopic Elucidation Workflow

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Elemental Composition and Halogen Identification

Mass spectrometry provides two crucial initial pieces of evidence: the molecular weight and the confirmation of bromine's presence.

Core Insights from MS:

-

Molecular Ion (M⁺): The nominal molecular weight of C₇H₇BrO₂ is 202 g/mol . High-resolution mass spectrometry (HRMS) would yield a highly accurate mass (e.g., 201.96294 Da), confirming the elemental formula.[3]

-

The Bromine Isotopic Signature: The most telling feature is the presence of two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[4][5] This is the characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.[6][7] The observation of peaks at m/z 202 and 204, with roughly equal abundance, is definitive proof of a single bromine atom in the molecule.[3]

| Feature | Expected Observation | Implication |

| Molecular Ion | M⁺ peak at m/z ≈ 202 | Corresponds to C₇H₇⁷⁹BrO₂ |

| M+2 Peak | M+2 peak at m/z ≈ 204 | Corresponds to C₇H₇⁸¹BrO₂ |

| Intensity Ratio | M⁺ : M+2 ≈ 1:1 | Confirms the presence of one bromine atom[4][5][8] |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the solution into the GC-MS instrument.

-

GC Separation: Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., 50°C to 250°C at 10°C/min) to ensure separation from any impurities.

-

MS Detection: Acquire data in full scan mode over a mass range of m/z 40-400.

-

Data Analysis: Examine the mass spectrum of the main eluted peak. Identify the molecular ion cluster and confirm the 1:1 ratio for the M⁺ and M+2 peaks.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, confirming its classification as a substituted phenol.

Core Insights from IR:

-

O-H Stretch: A broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding.[9][10]

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) indicate C-H bonds on the aromatic ring.[9]

-

Aromatic C=C Bending: Medium to strong absorptions between 1500-1600 cm⁻¹ confirm the presence of the benzene ring.[11]

-

Phenolic C-O Stretch: A strong, distinct peak around 1200-1260 cm⁻¹ is highly diagnostic for the C-O bond of a phenol, distinguishing it from aliphatic alcohols whose C-O stretch appears at lower wavenumbers (1050-1150 cm⁻¹).[9][12]

| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |

| Phenolic O-H | 3550 - 3200 (broad, strong) | Confirms hydroxyl group[10][13] |

| Aromatic C-H | 3100 - 3010 (medium) | Confirms aromatic ring |

| Aromatic C=C | 1600 - 1500 (medium, multiple) | Confirms aromatic ring[11] |

| Phenolic C-O | 1260 - 1200 (strong) | Confirms phenol structure (vs. alcohol)[9][11][12] |

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Data Analysis: Identify and label the key absorption bands corresponding to the functional groups listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most detailed information, establishing the precise connectivity of atoms. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

¹H NMR: Proton Environment and Connectivity

For this compound, we expect to see three distinct signals in the aromatic region (typically 6.5-8.0 ppm), a singlet for the methoxy group (~3.8 ppm), and a broad singlet for the phenolic proton. The splitting pattern (multiplicity) of the aromatic protons is key to determining the substitution pattern.

-

Prediction for this compound:

-

H-2: This proton is ortho to the methoxy group and meta to the hydroxyl. It will appear as a doublet, split by H-6.

-

H-5: This proton is ortho to the hydroxyl group and meta to the bromine. It will appear as a doublet, split by H-6.

-

H-6: This proton is between H-2 and H-5. It will be split by both, appearing as a doublet of doublets.

-

-

Comparison with Isomers:

-

2-Bromo-4-methoxyphenol: Would show an ABX spin system, with one proton appearing as a doublet, one as a doublet of doublets, and one as a simple doublet. The coupling constants would differ significantly. Published data shows signals at δ 7.01 (d), 6.94 (d), and 6.78 (dd).[14]

-

5-Bromo-2-methoxyphenol: Would also show a distinct ABX pattern, but the chemical shifts would be different due to the change in electronic environment.[15]

-

¹³C NMR and DEPT-135: Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we expect 7 distinct signals: 6 for the aromatic ring and 1 for the methoxy group.

The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for differentiating between carbon types.[16][17]

-

Positive Signals: CH and CH₃ carbons.

-

Negative Signals: CH₂ carbons (none in this molecule).

-

Absent Signals: Quaternary carbons (C with no attached protons).

By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, we can identify all carbon types.[18][19] For our target molecule, we expect:

-

3 Positive Signals: The three aromatic CH carbons and the CH₃ of the methoxy group.

-

3 Absent Signals (in DEPT-135): The three quaternary carbons of the aromatic ring (C-1, C-3, C-4).

| Carbon Type | Expected Number | DEPT-135 Signal |

| CH₃ | 1 | Positive |

| CH₂ | 0 | N/A |

| Aromatic CH | 3 | Positive |

| Aromatic C (Quaternary) | 3 | Absent |

2D NMR (COSY & HMBC): Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments establish definitive correlations and lock in the structure.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (typically through 2 or 3 bonds).[20] For this compound, we would expect to see a cross-peak connecting H-5 and H-6, and another connecting H-2 and H-6, confirming their adjacent relationship. The absence of a correlation between H-2 and H-5 confirms they are not adjacent.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this problem. It shows correlations between protons and carbons that are 2 or 3 bonds away.[21][22] This allows us to connect the different fragments of the molecule. Key expected correlations include:

-

The methoxy protons (~3.8 ppm) will show a strong correlation to the carbon they are attached to (C4), which is a quaternary carbon.

-

Proton H-2 will show correlations to the quaternary carbons C-4 and C-3.

-

Proton H-5 will show a correlation to the quaternary carbon C-1 (bearing the -OH).

-

This network of long-range correlations provides an undeniable map of the molecular structure.

-

Caption: Interlinking logic of the NMR experimental suite.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Collect spectra on a 400 MHz or higher spectrometer.

-

Experiments to Run:

-

Standard ¹H NMR.

-

Standard proton-decoupled ¹³C NMR.

-

DEPT-135.

-

gCOSY (gradient-selected COSY).

-

gHMBC (gradient-selected HMBC), optimized for a long-range coupling constant of ~8 Hz.

-

-

Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and map the correlations as described above.

Conclusion: A Convergent and Self-Validating Approach

The structure of this compound is unequivocally confirmed through the strategic integration of multiple spectroscopic techniques. Mass spectrometry establishes the correct elemental formula and confirms the presence of a single bromine atom via its unique isotopic signature. Infrared spectroscopy verifies the essential phenolic functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of atomic connectivity, allowing for the definitive assignment of the 1,2,4-trisubstitution pattern and the confident exclusion of all other potential isomers. This multi-faceted, self-validating workflow represents the gold standard in modern chemical analysis for ensuring the structural integrity of synthesized compounds.

References

-

Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]

-

Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]

-

Zhao, Y., Li, Z., Yang, C., Lin, R., & Xia, W. (2017). Supplementary Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxyphenol. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of hydroxyl-substituted phenols. Retrieved from [Link]

-

University of Colorado Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Millikin University. (n.d.). IR Absorption Table. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Understanding 1D and 2D NMR Spectra of Organic Compounds. Cengage Learning.

-

OChem Videos by Dr. Mike Evans. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Spectroscopy Magazine. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 2-Bromo-4-methoxyphenol - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]

-

Britannica. (2026, January 2). Phenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H7BrO2). Retrieved from [Link]

-

SciSpace. (2011). Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 37942-01-1| Chemical Name : 5-Bromo-2-methoxyphenol. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 5-Bromo-2-methoxyphenol | CAS#:37942-01-1. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]

- 3. This compound | C7H7BrO2 | CID 608815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. savemyexams.com [savemyexams.com]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. adichemistry.com [adichemistry.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. 5-Bromo-2-methoxyphenol | C7H7BrO2 | CID 142228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fiveable.me [fiveable.me]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. emerypharma.com [emerypharma.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

Introduction: The Strategic Importance of 3-Bromo-4-methoxyphenol

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Bromo-4-methoxyphenol

This compound is a substituted aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. As a functionalized phenol, it serves as a versatile synthetic intermediate, or building block, for constructing more complex molecular architectures. Its strategic value lies in the orthogonal reactivity of its three key functional groups: the nucleophilic hydroxyl group, the electron-rich aromatic ring, and the carbon-bromine bond, which is amenable to a wide array of cross-coupling reactions. This guide provides a detailed examination of its core physical and chemical properties, outlines a robust protocol for its laboratory-scale synthesis and characterization, and discusses its handling and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Core Identifiers

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. These data points are critical for database searches, regulatory submissions, and ensuring the correct material is being utilized in experimental work.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical properties is paramount for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17332-12-6 | [1][2] |

| Molecular Formula | C₇H₇BrO₂ | [1][2] |

| Molecular Weight | 203.03 g/mol | [1][2][3] |

| Appearance | Solid | |

| Melting Point | 47 °C | [4] |

| Boiling Point | 281.1 °C at 760 mmHg | [3][4] |

| Purity | Typically ≥98% (via HPLC) | [2][4] |

| SMILES | COC1=C(C=C(C=C1)O)Br | [1][5] |

| InChIKey | NOJOUQQJSGRBMN-UHFFFAOYSA-N | [1][5] |

Spectroscopic Data Interpretation

While raw spectral data is available from various databases[1][6], the true utility lies in interpreting this data to confirm the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (-OCH₃), and the hydroxyl proton (-OH). The aromatic signals will exhibit splitting patterns (coupling) that are characteristic of the substitution pattern on the benzene ring. The methoxy group will appear as a sharp singlet around 3.8 ppm, and the hydroxyl proton will be a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group, C-O stretching vibrations around 1200-1250 cm⁻¹, and absorptions corresponding to C-H stretching and C=C bending in the aromatic ring.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1] This results in two peaks of nearly equal intensity separated by 2 mass units (e.g., at m/z 202 and 204), which is a definitive indicator of a monobrominated compound.

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on 4-methoxyphenol. The choice of brominating agent and reaction conditions is critical to control regioselectivity and maximize yield. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing. Since the para position is blocked, bromination is directed to the ortho positions. The position ortho to the stronger activating group (the hydroxyl group) is generally favored. However, steric hindrance from the methoxy group can influence the outcome. A common and reliable method involves using N-Bromosuccinimide (NBS), a mild and selective source of electrophilic bromine.

Experimental Protocol: Synthesis via Bromination

This protocol describes a self-validating workflow for synthesizing and purifying this compound.

Materials:

-

4-Methoxyphenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 4-methoxyphenol (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath. Causality: Cooling the reaction minimizes the formation of undesired side products by controlling the reaction rate.

-

Bromination: Add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. Expertise: Portion-wise addition of NBS prevents a rapid exotherm and improves regioselectivity.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine. Trustworthiness: Each washing step serves a purpose: water removes water-soluble impurities, bicarbonate neutralizes any acidic byproducts, and brine helps to break emulsions and dry the organic layer.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Validation: Combine the pure fractions, remove the solvent, and dry the final product under vacuum. Confirm the identity and purity of the isolated this compound using the analytical techniques described in the following section.

Caption: A typical laboratory workflow for the synthesis of this compound.

Analytical Characterization Workflow

Confirming the identity and purity of a synthesized compound is a non-negotiable step in research and development. A multi-pronged analytical approach ensures the material meets the required specifications for subsequent use.

Caption: Orthogonal analytical workflow for validating this compound.

This self-validating system provides trustworthiness. Purity is first assessed by a chromatographic method like HPLC, which separates the main component from any impurities. Subsequently, spectroscopic methods (MS, NMR, IR) provide orthogonal data points that, when combined, unequivocally confirm the molecular structure.

Safety, Handling, and Storage

As a halogenated phenol, this compound requires careful handling. It is essential to consult the Safety Data Sheet (SDS) before use.[7]

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

GHS Hazard Statements: H302, H315, H319, H335.[1]

-

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

Applications in Research and Drug Development

The utility of this compound stems from its trifunctional nature, making it a valuable precursor in the synthesis of pharmaceuticals and other high-value organic molecules.[8]

-

Cross-Coupling Reactions: The aryl bromide moiety is a key functional handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

-

Nucleophilic Reactions: The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, a potent nucleophile for Williamson ether synthesis or for forming esters.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring can undergo further electrophilic substitution, although the position of substitution will be directed by the existing groups.

The strategic introduction of bromine into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, a strategy often employed in drug design.[9] Therefore, building blocks like this compound are indispensable tools for lead optimization and the development of new chemical entities.

References

-

PubChem. This compound | C7H7BrO2 | CID 608815. Available at: [Link]

-

PubChem. 4-Bromo-3-methoxyphenol | C7H7BrO2 | CID 347955. Available at: [Link]

-

Beilstein Journals. Supplementary Information. Available at: [Link]

-

Capot Chemical. Specifications of this compound. Available at: [Link]

-

SpectraBase. This compound. Available at: [Link]

-

ChemBK. 4-Bromo-3-methoxyphenol. Available at: [Link]

-

Chemsrc. 4-Bromo-3-methoxyphenol | CAS#:102127-34-4. Available at: [Link]

-

PubChemLite. This compound (C7H7BrO2). Available at: [Link]

- Google Patents. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.

-

Cheméo. Chemical Properties of 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0). Available at: [Link]

-

Erowid. Synthesis of 4-Methoxyphenol. Available at: [Link]

- Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

-

NIST WebBook. 3-Bromo-4-methoxybenzaldehyde. Available at: [Link]

-

OSHA. 4-Methoxyphenol. Available at: [Link]

-

PMC - NIH. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.... Available at: [Link]

-

LookChem. 3-Bromo-4-methoxytoluene. Available at: [Link]

-

Springer. Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

-

Amerigo Scientific. 4-Bromo-3-methoxyphenol. Available at: [Link]

-

Organic Syntheses. 3-bromo-4-hydroxytoluene. Available at: [Link]

Sources

- 1. This compound | C7H7BrO2 | CID 608815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. 17332-12-6 | this compound - Moldb [moldb.com]

- 4. guidechem.com [guidechem.com]

- 5. PubChemLite - this compound (C7H7BrO2) [pubchemlite.lcsb.uni.lu]

- 6. spectrabase.com [spectrabase.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

3-Bromo-4-methoxyphenol molecular weight

An In-Depth Technical Guide to 3-Bromo-4-methoxyphenol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 17332-12-6), a key chemical intermediate in the fields of organic synthesis and drug discovery. This document details the molecule's fundamental physicochemical properties, offers a detailed, field-proven protocol for its synthesis and purification, and outlines robust methodologies for its analytical characterization. Furthermore, it explores the compound's applications as a versatile building block in medicinal chemistry. The guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important reagent.

Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic compound featuring a phenol, a methoxy group, and a bromine atom. This trifunctional arrangement makes it a valuable and versatile precursor in multi-step organic synthesis. The electron-donating hydroxyl and methoxy groups activate the aromatic ring, while the bromine atom provides a reactive site for a wide array of cross-coupling reactions.

The core physicochemical properties are summarized below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17332-12-6 | PubChem[1] |

| Molecular Formula | C₇H₇BrO₂ | PubChem[1] |

| Molecular Weight | 203.03 g/mol | PubChem[1], Capot Chemical[2] |

| Canonical SMILES | COC1=C(C=C(C=C1)O)Br | PubChem[1] |

| InChI Key | NOJOUQQJSGRBMN-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Colorless to slightly yellow crystal or powdery solid | ChemBK[3] |

| Solubility | Soluble in most organic solvents (e.g., ether, dichloromethane), insoluble in water | ChemBK[3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution on the commercially available precursor, 4-methoxyphenol. The hydroxyl and methoxy groups are both ortho-, para-directing and activating. Given that the para position relative to the hydroxyl group is occupied, the electrophile (Br⁺) is directed to the ortho positions (C3 and C5). The hydroxyl group is a more potent activating group than the methoxy group, thus substitution occurs preferentially at the C3 position, which is ortho to the hydroxyl group. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it is a solid, easy to handle, and provides a low concentration of Br₂ in situ, minimizing over-bromination.

Synthesis and Purification Workflow

Sources

solubility of 3-Bromo-4-methoxyphenol in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-4-methoxyphenol for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted phenol derivative with significant applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing formulations. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offering a predictive framework based on its physicochemical properties and the principle of "like dissolves like." While extensive quantitative solubility data is not widely published, this document outlines a detailed experimental protocol for its determination, ensuring researchers can generate reliable data for their specific applications. Safety and handling considerations for both the compound and common organic solvents are also addressed to ensure safe laboratory practices.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₇H₇BrO₂.[1] Its structure consists of a phenol ring substituted with a bromine atom and a methoxy group. This substitution pattern imparts a unique combination of polarity, hydrogen bonding capability, and molecular size that dictates its interaction with various solvents. A clear understanding of its solubility is crucial for its effective use in synthetic chemistry and pharmaceutical sciences.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical characteristics. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂ | [1] |

| Molecular Weight | 203.03 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] (analogy) |

| Melting Point | 47°C | [4] |

| Boiling Point | 281.1 ± 20.0 °C (Predicted) | [4] |

| pKa | Not available | |

| LogP (Predicted) | 1.5 | [1] |

The presence of a hydroxyl group (-OH) allows this compound to act as a hydrogen bond donor, while the oxygen atoms in the hydroxyl and methoxy groups can act as hydrogen bond acceptors. The bromine atom and the benzene ring contribute to its nonpolar character. The predicted LogP value of 1.5 suggests a moderate lipophilicity.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. The solubility of this compound in a given organic solvent is therefore a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

Influence of Solvent Polarity

Organic solvents can be broadly classified into polar and nonpolar categories, with further subdivisions into protic and aprotic for polar solvents.

-

Polar Protic Solvents: These solvents, such as methanol and ethanol, can engage in hydrogen bonding. Due to the hydroxyl group, this compound is expected to exhibit good solubility in these solvents through hydrogen bonding interactions.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) are polar but do not have hydrogen atoms directly bonded to an electronegative atom. They can act as hydrogen bond acceptors. Good solubility is anticipated due to dipole-dipole interactions and hydrogen bonding with the phenolic proton of the solute.

-

Nonpolar Solvents: Solvents such as hexane and toluene have low dielectric constants and primarily interact through weaker van der Waals forces. The solubility of this compound in these solvents is expected to be lower due to the significant polarity imparted by the hydroxyl and methoxy groups. However, the presence of the nonpolar benzene ring and bromine atom will contribute to some degree of solubility.

The following diagram illustrates the logical flow for predicting the solubility of this compound based on solvent characteristics.

Sources

An In-depth Technical Guide to the Biosynthesis of Bromophenols in Marine Algae

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Marine algae, particularly those from the phylum Rhodophyta (red algae), are prolific producers of a diverse class of halogenated secondary metabolites known as bromophenols.[1] These compounds are not merely metabolic curiosities; they exhibit a wide spectrum of potent biological activities, including antimicrobial, antioxidant, anti-diabetic, and anticancer effects, positioning them as promising candidates for pharmaceutical development and biotechnological applications.[2][3][4] This guide provides a comprehensive technical overview of the core biosynthetic machinery responsible for their formation, focusing on the central role of vanadium-dependent bromoperoxidases (V-BPOs). We will delve into the enzymatic mechanism, the proposed biosynthetic pathways, and provide detailed, field-proven protocols for the extraction, characterization, and analysis of both the enzymes and their metabolic products. This document is designed to serve as a foundational resource for researchers aiming to explore, harness, or manipulate this fascinating marine biosynthetic pathway.

Part 1: The World of Marine Algal Bromophenols: Structure, Function, and Distribution

Bromophenols are characterized by a phenolic ring structure substituted with one or more bromine atoms.[5] This bromination significantly influences their chemical properties, increasing lipophilicity and modulating reactivity, which in turn dictates their biological function.[2] The number and position of bromine atoms and hydroxyl groups on the aromatic ring lead to a vast diversity of structures, from simple phenols like 2,4,6-tribromophenol to complex dimeric and polymeric molecules.[1][6]

Ecological Role and Bioactivity: In their marine environment, bromophenols are believed to serve as a crucial chemical defense mechanism, deterring herbivores and preventing microbial fouling.[3][6] For the drug development professional, their value lies in their broad bioactivities. For example, specific bromophenols from the red alga Rhodomela confervoides have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a key target in anti-diabetic therapies.[6] Others, from the brown algae Leathesia nana, exhibit cytotoxicity against a variety of human cancer cell lines.[3][6]

Phylogenetic Distribution: While bromophenols are found across green, brown, and red algae, the greatest structural diversity and abundance are found in red algae (Rhodophyta).[1] Genera such as Polysiphonia, Rhodomela, Symphyocladia, and Laurencia are particularly rich sources.[2][6][7] Brown algae (Phaeophyta) and green algae (Chlorophyta) typically produce simpler, less complex brominated phenols.[6][8]

Part 2: The Core Biosynthetic Machinery

The biosynthesis of bromophenols in marine algae is an elegant enzymatic process that harnesses the high concentration of bromide ions (~0.8 mM) available in seawater.[6][9] Though the complete genetic and molecular pathways are still under active investigation, the central catalyst has been unequivocally identified.[3]

The Central Enzyme: Vanadium-Dependent Bromoperoxidase (V-BPO)

The key enzyme responsible for the initial and critical bromination step is a vanadium-dependent bromoperoxidase (V-BPO, EC 1.11.1.18).[7][10] These enzymes are metalloenzymes that feature a vanadate ion (HVO₄²⁻) in their active site, coordinated to a histidine residue of the protein backbone.[11]

Catalytic Mechanism: The V-BPO catalytic cycle is a two-electron oxidation process. The causality behind this mechanism is the ability of the vanadium center to be oxidized by hydrogen peroxide (H₂O₂), a common metabolic byproduct, to form a highly reactive peroxo-vanadium intermediate. This activated intermediate then oxidizes a bromide ion (Br⁻) to an electrophilic bromine species, often described as a bromonium ion equivalent (formally "Br⁺").[10][11] This potent electrophile is then used to brominate an organic substrate.

Caption: Proposed bromophenol biosynthesis.

Part 3: Methodologies for Studying Bromophenol Biosynthesis

A robust and reproducible experimental approach is critical for investigating this pathway. The following protocols are presented as self-validating systems, where the outcome of one step informs and validates the next.

Protocol 1: Extraction and Characterization of Vanadium-Bromoperoxidase (V-BPO)

This protocol details the purification of V-BPO from algal biomass. The key is to efficiently separate the enzyme from other cellular components, particularly the highly abundant and potentially interfering phlorotannins and polysaccharides found in algae. [10] Step-by-Step Methodology:

-

Sample Preparation:

-

Collect fresh algal biomass (e.g., 100 g wet weight) and wash thoroughly with cold, sterile seawater to remove epiphytes and salt.

-

Flash-freeze the biomass in liquid nitrogen and grind to a fine powder using a mortar and pestle. This is a critical step; rapid freezing and grinding prevent protein degradation and ensure efficient cell lysis.

-

-

Crude Extract Preparation:

-

Resuspend the algal powder in 4 volumes (e.g., 400 mL) of cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10% glycerol). The glycerol acts as a cryoprotectant and stabilizer for the enzyme.

-

Stir the suspension gently at 4°C for 2-4 hours to allow for protein extraction.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant is the crude protein extract.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract at 4°C with constant stirring to achieve a desired saturation (e.g., 40-80%). This is a differential precipitation step; V-BPOs typically precipitate in this range, allowing for the removal of many other soluble proteins.

-

After stirring for 1 hour, centrifuge at 12,000 x g for 30 minutes. Discard the supernatant and resuspend the protein pellet in a minimal volume of dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Dialyze the resuspended pellet against the same buffer overnight at 4°C with multiple buffer changes to remove excess ammonium sulfate.

-

-

Chromatographic Purification:

-

Ion-Exchange Chromatography (IEX): Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the dialysis buffer. The choice of an anion exchanger is based on the typically negative net charge of V-BPOs at neutral pH. Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl).

-

Size-Exclusion Chromatography (SEC): Pool the active fractions from IEX, concentrate them, and load onto a size-exclusion column (e.g., Sephacryl S-200). This step separates proteins based on their molecular weight and serves as a final polishing step.

-

-

Purity Analysis:

-

Assess the purity of the final enzyme preparation using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A single band at the expected molecular weight (typically 50-70 kDa) indicates a successful purification.

-

Sources

- 1. d-nb.info [d-nb.info]

- 2. mdpi.com [mdpi.com]

- 3. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromophenols in marine algae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Seaweed Phenolics: From Extraction to Applications [mdpi.com]

- 6. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. frontiersin.org [frontiersin.org]

- 11. scientificupdate.com [scientificupdate.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxyphenol is a halogenated phenol derivative with significant applications in organic synthesis and medicinal chemistry.[1][2] Its structural features, a hydroxyl group and a methoxy group on a brominated benzene ring, make it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability of experimental results and the quality of downstream products. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂ | [3] |

| Molecular Weight | 203.03 g/mol | [4] |

| CAS Number | 17332-12-6 | [3][4] |

| IUPAC Name | This compound | [4] |

| SMILES | COC1=C(C=C(C=C1)O)Br | [4] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.

While a publicly available, definitive ¹H NMR spectrum for this compound is not readily found in the searched results, data for a closely related isomer, 4-Bromo-3-methoxyphenol, is available and can be used for comparative analysis.[5]

¹H NMR Data for 4-Bromo-3-methoxyphenol (400 MHz, CDCl₃): [5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.34 | d, J = 8.52 Hz | 1H | Ar-H |

| 6.60 | d, J = 2.85 Hz | 1H | Ar-H |

| 6.42 | dd, J = 2.88, 2.85 Hz | 1H | Ar-H |

| 5.49 | s | 1H | -OH |

| 3.77 | s | 3H | -OCH₃ |

Note: The assignments are based on the structure of 4-Bromo-3-methoxyphenol.

Interpretation and Causality:

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The bromine atom is deactivating and ortho-, para-directing, while the methoxy and hydroxyl groups are activating and ortho-, para-directing. The interplay of these effects, along with the specific substitution pattern, determines the precise chemical shifts and coupling patterns of the aromatic protons. The singlet for the methoxy group is characteristic and its chemical shift is typical for an aryl methyl ether. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

¹³C NMR Data for 4-Bromo-3-methoxyphenol (100 MHz, CDCl₃): [5]

| Chemical Shift (δ, ppm) | Assignment |

| 156.76 | Ar-C |

| 156.13 | Ar-C |

| 133.36 | Ar-C |

| 108.51 | Ar-C |

| 102.27 | Ar-C |

| 100.46 | Ar-C |

| 56.19 | -OCH₃ |

Note: The assignments are based on the structure of 4-Bromo-3-methoxyphenol.

Interpretation and Causality:

The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon attached to the electronegative oxygen atoms of the hydroxyl and methoxy groups will be deshielded and appear at a lower field (higher ppm). The carbon attached to the bromine atom will also be influenced by its electronegativity and heavy atom effect. The methoxy carbon appears at a characteristic upfield position.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-Br bonds. While a specific spectrum for this compound is not provided in the search results, general characteristic regions for the expected functional groups can be discussed. A vapor phase IR spectrum is noted to be available in SpectraBase.[4]

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3600-3200 | O-H stretch (broad) | Phenolic -OH |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | -OCH₃ |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1050 | C-O stretch | Phenol |

| ~600-500 | C-Br stretch | Aryl bromide |

Interpretation and Causality:

The broadness of the O-H stretching band is due to hydrogen bonding. The exact positions of the aromatic C=C stretching bands can provide information about the substitution pattern of the benzene ring. The strong C-O stretching bands are characteristic of the ether and phenol functional groups. The C-Br stretching vibration appears in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center and SpectraBase.[4][6] The mass spectrum will show a molecular ion peak (M⁺) and fragment ions. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) with approximately equal intensity, which is a characteristic isotopic signature for bromine.

Key Features of the Mass Spectrum of this compound: [4]

-

Molecular Ion (M⁺): Peaks at m/z 202 and 204, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Major Fragment Ion: A significant peak at m/z 189 and 191, likely corresponding to the loss of a methyl group (-CH₃).

Interpretation and Causality:

The molecular ion peak confirms the molecular weight of the compound. The isotopic pattern of the molecular ion peak is a definitive indicator of the presence of a single bromine atom. The fragmentation pattern provides clues about the structure of the molecule. The loss of a methyl group from the methoxy substituent is a common fragmentation pathway for methoxy-substituted aromatic compounds.

Experimental Protocols

Acquiring high-quality spectroscopic data requires appropriate sample preparation and instrument parameters. The following are general protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the spectrum of the sample.

-

The instrument software will automatically subtract the background spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).

-

Oven Program: Use a temperature program to separate the components of the sample. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.

-

-

MS Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

-

Visualization

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, ensuring the quality and reliability of their work with this important chemical intermediate.

References

-

SpectraBase. This compound. [Link]

-

PubChem. This compound. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supporting information for. [Link]

-

ResearchGate. 1H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... [Link]

-

ResearchGate. 1H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... [Link]

-

Asian Journal of Chemistry. Separation of Some Halogenated Phenols by GC-MS. [Link]

-

ResearchGate. Concentrations of halogenated phenols at the outlet of the six plants (ng/L). [Link]

-

PubChemLite. This compound (C7H7BrO2). [Link]

-

NIST WebBook. 3-Bromo-4-methoxybenzaldehyde. [Link]

-

Natural Products Atlas. Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). [Link]

-

NIST WebBook. 3-Bromo-4-methoxybenzaldehyde. [Link]

-

PubChem. 2-Bromo-4-methoxyphenol. [Link]

-

MDPI. Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material. [Link]

-

Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Capot Chemical. Specifications of this compound. [Link]

-

Organic Syntheses. 3-bromo-4-hydroxytoluene. [Link]

Sources

Introduction: Unveiling a Versatile Synthetic Intermediate

An In-depth Technical Guide to 3-Bromo-4-methoxyphenol for Researchers and Drug Development Professionals

This compound is a halogenated aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a hydroxyl, a methoxy, and a bromine substituent on a benzene ring, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, positioning this compound as a key intermediate in the development of novel pharmaceutical agents and other fine chemicals.

This technical guide aims to provide a comprehensive overview of this compound, catering to researchers, scientists, and professionals in drug development. It will delve into its physicochemical properties, spectroscopic characterization, synthetic methodologies, analytical techniques, and applications in medicinal chemistry, all supported by authoritative references. The objective is to equip the reader with the necessary knowledge to effectively utilize this compound in their research and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and synthesis.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.[1][2][3][4]

| Property | Value |

| CAS Number | 17332-12-6[1][2][3] |

| Molecular Formula | C7H7BrO2[1][2][3] |

| Molecular Weight | 203.03 g/mol [1][2] |

| Appearance | Colorless to slightly yellow crystal or powdery solid[5] |

| Melting Point | 77-82 °C[6] |

| Boiling Point | Approximately 296 °C[5] |

| Solubility | Soluble in most organic solvents like ether and dichloromethane; insoluble in water.[5] |

| InChIKey | NOJOUQQJSGRBMN-UHFFFAOYSA-N[1][2] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

The proton NMR spectrum of this compound in CDCl3 is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons. Based on available data, the following chemical shifts (δ) are characteristic: a singlet for the hydroxyl proton (around 5.49 ppm), a doublet for the proton at C5 (around 7.34 ppm), a doublet for the proton at C2 (around 6.60 ppm), a doublet of doublets for the proton at C6 (around 6.42 ppm), and a singlet for the methoxy group protons (around 3.77 ppm).[7]

The 13C NMR spectrum in CDCl3 provides information about the carbon skeleton. The expected chemical shifts are approximately: δ 156.76 (C4), 156.13 (C1), 133.36 (C5), 108.51 (C2), 102.27 (C6), 100.46 (C3), and 56.19 (methoxy carbon).[7]

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key peaks would include a broad O-H stretch for the hydroxyl group (around 3200-3600 cm-1), C-O stretches for the phenol and ether linkages (around 1200-1300 cm-1 and 1000-1100 cm-1 respectively), and C-Br stretch (in the fingerprint region, typically below 800 cm-1).

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (79Br and 81Br in approximately a 1:1 ratio).[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect for its availability in research and industrial applications.

Electrophilic Bromination of 3-Methoxyphenol

A common and direct method for the synthesis of this compound involves the electrophilic bromination of 3-methoxyphenol.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl and methoxy groups are activating and ortho-, para-directing. The incoming electrophile (Br+) will substitute at the positions most activated by these groups.

Caption: Electrophilic Aromatic Substitution Mechanism.

The following is a representative experimental procedure based on literature reports.[8]

-

Dissolution: Dissolve 3-methoxyphenol (1.0 g, 8.055 mmol) in tetrahydrofuran (30 mL) in a round-bottom flask at room temperature.

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.478 g, 8.055 mmol) portion-wise to the stirred solution.

-

Reaction: Stir the resulting yellow reaction mixture at room temperature for 12 hours.

-

Work-up: Add sodium bicarbonate solution (5 mL) to quench the reaction. Extract the product with diethyl ether (2 x 100 mL).

-

Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash chromatography (silica gel, eluting with 10-30% ethyl acetate in hexanes) to yield the desired product.[8] This procedure may also yield other isomers, such as 2-bromo-5-methoxyphenol.[8]

Caption: Synthetic Workflow for this compound.

Analytical Methodologies

Robust analytical methods are essential for ensuring the purity and quality of this compound.

Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis for organic compounds.

TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the product from starting materials and byproducts on a silica gel plate.[9]

For accurate quantitative analysis of purity, HPLC is the method of choice. A typical protocol would involve:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Standard: A certified reference standard of this compound for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds.[10] It can be used to confirm the identity of this compound by its retention time and mass spectrum, as well as to detect any volatile impurities.[10]

Applications in Medicinal Chemistry and Drug Development

The structural features of this compound make it a valuable precursor in the synthesis of various biologically active molecules.

A Versatile Synthetic Building Block

The bromine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex molecular scaffolds.[11] The hydroxyl and methoxy groups can also be further functionalized, adding to its synthetic utility. The introduction of bromine into a molecular structure is a known strategy in drug design, as it can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[12]

Precursor to Bioactive Compounds

While specific blockbuster drugs directly derived from this compound are not prominently documented in the initial search, its structural motif is present in various compounds investigated for their therapeutic potential. For instance, related brominated methoxy-substituted compounds have been explored in the synthesis of heparanase inhibitors, and treatments for polycystic kidney disease and cancer.[13] The anilino- derivative, 3-bromo-4-methoxyaniline, is a known intermediate in the synthesis of various pharmaceuticals.[13][14]

Logical Progression in Drug Discovery

Caption: Role of this compound in Drug Discovery.

Safety, Handling, and Storage

Proper safety precautions are paramount when working with any chemical, including this compound.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Acute toxicity, oral (Warning): Harmful if swallowed.[1][15]

-

Skin corrosion/irritation (Warning): Causes skin irritation.[1][15]

-

Serious eye damage/eye irritation (Warning): Causes serious eye irritation.[1][15]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning): May cause respiratory irritation.[1][15]

Safe Handling Practices

When handling this compound, the following personal protective equipment (PPE) and engineering controls are recommended:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2][16]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[16][17]

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[16][17]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[17]

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][16] Keep away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical and spectroscopic properties, coupled with established synthetic and analytical methods, make it an attractive building block for the creation of novel and complex molecules. A comprehensive understanding of its reactivity, handling, and applications, as outlined in this guide, is crucial for harnessing its full potential in a safe and effective manner. As the demand for new therapeutic agents continues to grow, the importance of such key intermediates in the drug development pipeline is poised to increase.

References

- 3-BROMO-4''-METHOXYBENZOPHENONE synthesis - ChemicalBook. (n.d.).

-

This compound | C7H7BrO2 | CID 608815 - PubChem. (n.d.). Retrieved from [Link]

-

4-Bromo-3-methoxyphenol | C7H7BrO2 | CID 347955 - PubChem. (n.d.). Retrieved from [Link]

-

Specifications of this compound - Capot Chemical. (n.d.). Retrieved from [Link]

-

This compound - Oakwood Chemical. (n.d.). Retrieved from [Link]

-

4-Bromo-3-methoxyphenol - ChemBK. (n.d.). Retrieved from [Link]

-

This compound (C7H7BrO2) - PubChemLite. (n.d.). Retrieved from [Link]

-

Supplementary Information - Beilstein Journals. (n.d.). Retrieved from [Link]

-

III Analytical Methods. (n.d.). Retrieved from [Link]

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents. (n.d.).

-

Synthesis of 4-Methoxyphenol - Erowid. (n.d.). Retrieved from [Link]

- CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents. (n.d.).

-

osha-pv2039.pdf - 4-Methoxyphenol. (n.d.). Retrieved from [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. (n.d.). Retrieved from [Link]

-

Spectroscopy - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Retrieved from [Link]

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review - YouTube. (2024, May 13). Retrieved from [Link]

-

Analytical Methods - OPUS. (2025, August 28). Retrieved from [Link]

Sources

- 1. This compound | C7H7BrO2 | CID 608815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. capotchem.com [capotchem.com]

- 4. This compound [oakwoodchemical.com]

- 5. chembk.com [chembk.com]

- 6. 4-Bromo-3-methoxyphenol 97 102127-34-4 [sigmaaldrich.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. env.go.jp [env.go.jp]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 13. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 14. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 15. 4-Bromo-3-methoxyphenol | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

A Theoretical Deep Dive into 3-Bromo-4-methoxyphenol: A Guide for Drug Discovery and Development

This technical guide provides a comprehensive theoretical analysis of 3-Bromo-4-methoxyphenol, a substituted phenol with potential applications in medicinal chemistry and materials science. By integrating established computational methodologies with existing experimental data, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule's electronic structure, reactivity, and potential for further investigation.

Introduction: The Significance of Substituted Phenols

Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, exhibiting a wide array of biological activities. The introduction of halogen and methoxy substituents onto the phenolic ring dramatically influences their physicochemical properties, including acidity, lipophilicity, and susceptibility to metabolism. This compound, with its unique substitution pattern, presents an intriguing scaffold for the design of novel therapeutic agents and functional materials. Understanding its fundamental electronic and structural characteristics is paramount to unlocking its full potential.

Molecular Properties and Synthesis

This compound is a solid with the molecular formula C₇H₇BrO₂ and a molecular weight of 203.03 g/mol .[1] Its structure, featuring a bromine atom ortho to the hydroxyl group and meta to the methoxy group, dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₇BrO₂ | PubChem[1] |

| Molecular Weight | 203.03 g/mol | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| pKa (Dissociation Constant) | Experimental data available | PubChem[1] |

While specific synthesis routes for this compound are not extensively detailed in readily available literature, a common approach for the synthesis of brominated methoxyphenols involves the electrophilic bromination of a methoxyphenol precursor. For instance, the bromination of 3-methoxyphenol with N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran can yield a mixture of brominated isomers.

Theoretical Framework: A Computational Approach

In the absence of dedicated experimental theoretical studies on this compound, we can leverage the power of computational chemistry to predict its electronic structure and reactivity. Density Functional Theory (DFT) has proven to be a robust method for studying substituted phenols, providing accurate insights into their molecular properties.[2]

Computational Methodology

A standard and effective computational approach for this type of analysis involves geometry optimization and subsequent property calculations using a functional such as B3LYP with a basis set like 6-311G++(d,p).[2] This level of theory offers a good balance between computational cost and accuracy for predicting the properties of organic molecules.

Experimental Protocol: In Silico Analysis of this compound

-

Molecule Building: Construct the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-311G++(d,p) level of theory to find the lowest energy conformation.

-

Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: From the optimized geometry, compute key electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO) energies.

-

Molecular Electrostatic Potential (MEP).

-

Natural Bond Orbital (NBO) analysis to understand charge distribution.

-

-

Spectroscopic Prediction: Simulate the IR and NMR spectra and compare them with available experimental data for validation.[1][3]

Caption: Relationship between key electronic properties and chemical reactivity.

Potential Applications in Drug Discovery

The structural motifs present in this compound are found in various biologically active molecules. Bromophenol derivatives have demonstrated a range of activities, including antioxidant and anticancer properties. [4]Theoretical studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to correlate the computed electronic properties of this compound and its analogues with their biological activities. [5][6][7]This in silico approach can guide the rational design of more potent and selective drug candidates.

Table 2: Potential Biological Activities of Bromophenol Derivatives

| Biological Activity | Mechanism of Action (Hypothesized) | References |

| Antioxidant | Radical scavenging due to the phenolic hydroxyl group. | [4] |

| Anticancer | Induction of apoptosis, inhibition of cell proliferation. | [4] |

| Anti-inflammatory | Modulation of inflammatory pathways. | [4] |

Conclusion and Future Directions